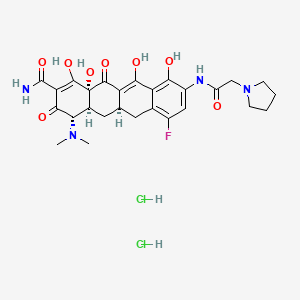

Éravacycline dihydrochlorure

Vue d'ensemble

Description

Le chlorhydrate d'éravacycline est un antibiotique synthétique de la classe des tétracyclines halogénées développé par Tetraphase Pharmaceuticals. Il est commercialisé sous le nom de marque XERAVA et est principalement utilisé pour traiter les infections intra-abdominales compliquées. Le chlorhydrate d'éravacycline est connu pour sa large activité contre diverses bactéries Gram-positives et Gram-négatives, y compris les souches multirésistantes .

Applications De Recherche Scientifique

Eravacycline dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study synthetic modifications of tetracyclines.

Biology: Investigated for its interactions with bacterial ribosomes and mechanisms of resistance.

Medicine: Applied in clinical research for treating multidrug-resistant bacterial infections.

Industry: Utilized in the development of new antibiotics and antibacterial agents.

Mécanisme D'action

Target of Action

Eravacycline dihydrochloride, a fully synthetic fluorocycline antibiotic of the tetracycline class, exhibits activity against a broad spectrum of bacteria, including gram-negative, gram-positive aerobic, and facultative bacteria . It is particularly effective against bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae . The primary target of eravacycline is the 30S ribosomal subunit of the bacterial cell .

Mode of Action

Eravacycline disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit . This binding prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting protein synthesis . While eravacycline is generally bacteriostatic against gram-positive bacteria (e.g., Staphylococcus aureus and Enterococcus faecalis), it has shown in vitro bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae .

Biochemical Pathways

Eravacycline’s action on the 30S ribosomal subunit disrupts the protein synthesis pathway in bacteria . This disruption prevents the bacteria from producing essential proteins, leading to an inability to maintain normal cellular functions and ultimately resulting in bacterial death .

Pharmacokinetics

The pharmacokinetics of eravacycline have been evaluated in single- and multiple-ascending-dose human studies . Eravacycline and some other antimicrobial agents undergo atypical concentration-dependent binding to plasma proteins, whereby the unbound fraction decreases with increasing concentrations . Following infusion of a radiolabeled dose, eravacycline is excreted in the urine (≈34%) and faeces (≈47%); 20 and ≈17% of a dose is excreted in the urine and faeces as unchanged drug .

Result of Action

The result of eravacycline’s action is the disruption of bacterial protein synthesis, which leads to the death of the bacteria . This makes eravacycline an effective treatment for complicated intra-abdominal infections . In a real-world setting, eravacycline demonstrated a high level of clinical efficacy (94%) in a variety of infections, including those caused by multidrug-resistant bacteria .

Action Environment

Eravacycline’s efficacy can be influenced by various environmental factors. For instance, in the concomitant administration with CYP 3A4-inducing drugs, eravacycline dosing should be modified . Furthermore, eravacycline’s action can be affected by the presence of resistant bacterial strains. Eravacycline has shown potent in vitro activity against a wide range of gram-negative bacteria, including carbapenem-resistant isolates .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate d'éravacycline est synthétisé par une série de réactions chimiques à partir d'une structure de base de tétracycline. La synthèse implique une halogénation, une amination et d'autres modifications pour améliorer ses propriétés antibactériennes. Les étapes clés incluent :

Halogénation : Introduction d'atomes d'halogène dans le noyau de la tétracycline pour améliorer son activité contre les bactéries résistantes.

Amination : Addition de groupes amino pour améliorer la liaison aux ribosomes bactériens.

Cyclisation : Formation de la structure finale de la tétracycline avec les modifications nécessaires.

Méthodes de production industrielle

La production industrielle de chlorhydrate d'éravacycline implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Réacteurs discontinus : Utilisation de réacteurs discontinus pour des réactions chimiques contrôlées.

Purification : Plusieurs étapes de purification, y compris la cristallisation et la chromatographie, pour obtenir le produit final.

Contrôle de la qualité : Des mesures de contrôle de la qualité rigoureuses pour garantir que le composé répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'éravacycline subit diverses réactions chimiques, notamment :

Oxydation : Conversion de groupes fonctionnels pour améliorer l'activité antibactérienne.

Réduction : Réduction de groupes spécifiques pour stabiliser le composé.

Substitution : Remplacement de certains atomes ou groupes pour améliorer l'efficacité.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents halogénants, les agents réducteurs et les amines. Les conditions typiques impliquent des températures, des niveaux de pH et des temps de réaction contrôlés pour obtenir les modifications souhaitées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont des intermédiaires qui sont ensuite traités pour obtenir du chlorhydrate d'éravacycline. Ces intermédiaires comprennent les tétracyclines halogénées et les dérivés aminés.

Applications de la recherche scientifique

Le chlorhydrate d'éravacycline a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les modifications synthétiques des tétracyclines.

Biologie : Investigé pour ses interactions avec les ribosomes bactériens et les mécanismes de résistance.

Médecine : Appliqué dans la recherche clinique pour traiter les infections bactériennes multirésistantes.

Industrie : Utilisé dans le développement de nouveaux antibiotiques et agents antibactériens.

Mécanisme d'action

Le chlorhydrate d'éravacycline exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie à la sous-unité ribosomale 30S, empêchant l'addition d'acides aminés à la chaîne peptidique en croissance. Cette action perturbe la croissance et la réplication bactériennes, conduisant à la mort cellulaire. Le composé cible les voies impliquées dans la synthèse des protéines, ce qui le rend efficace contre un large éventail de bactéries .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'éravacycline est comparé à d'autres antibiotiques de la classe des tétracyclines, tels que la tigécycline et la doxycycline. Sa particularité réside dans son activité accrue contre les bactéries multirésistantes et sa capacité à surmonter les mécanismes de résistance courants. Les composés similaires comprennent :

Tigécycline : Un autre dérivé de la tétracycline ayant une large activité spectrale.

Doxycycline : Un antibiotique à base de tétracycline largement utilisé ayant une large gamme d'applications.

Minocycline : Connu pour son efficacité contre les souches résistantes de bactéries.

Le chlorhydrate d'éravacycline se distingue par son efficacité supérieure dans le traitement des infections intra-abdominales compliquées et son potentiel à répondre au problème croissant de la résistance aux antibiotiques .

Propriétés

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBSSTYDNTVAEU-RZVFYPHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33Cl2FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027691 | |

| Record name | Eravacycline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334714-66-7 | |

| Record name | Eravacycline dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eravacycline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERAVACYCLINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the analytical methods used to quantify Eravacycline dihydrochloride in biological samples?

A1: A validated protein precipitation method utilizing High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has been developed for the quantification of Eravacycline dihydrochloride in human plasma []. This method employs Rolitetracycline hydrochloride as an internal standard and achieves chromatographic separation using a TELOS LU C18 (2) 5μm, 100 x 4.6 mm column with a mobile phase of 20mM Ammonium acetate (pH-3.0):Methanol:Acetonitrile (20:20:60, %v/v) [].

Q2: What is the sensitivity range of the developed analytical method for Eravacycline dihydrochloride?

A2: The HPLC-ESI-MS/MS method demonstrates a linear response for Eravacycline dihydrochloride within the concentration range of 15.00-120.00 pg/ml, achieving a correlation coefficient greater than 0.999 []. This sensitivity range makes the method suitable for pharmacokinetic and bioavailability studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)